methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
This compound, also known as methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate , is a chemical with the formula C11H9NO4 . It has a molecular weight of 219.19 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H9NO4 . The 3D structure of similar compounds can be viewed using specific software .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, a predicted boiling point of 345.7±25.0 °C, a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C . Its refractive index is 1.581 .Future Directions
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other isoindole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .
Biochemical Pathways
Isoindole derivatives have been reported to affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction
Result of Action
Similar compounds have been shown to have antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities
Properties
IUPAC Name |
methyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-28-21(27)17-14-8-4-5-9-15(14)29-18(17)22-16(24)10-11-23-19(25)12-6-2-3-7-13(12)20(23)26/h2-3,6-7H,4-5,8-11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSABIDSTVQHYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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